molecular formula C12H10N2O3 B182559 n-(2-Nitronaphthalen-1-yl)acetamide CAS No. 2437-30-1

n-(2-Nitronaphthalen-1-yl)acetamide

Cat. No. B182559
CAS RN: 2437-30-1
M. Wt: 230.22 g/mol
InChI Key: ZHEFRQHOFYZVOT-UHFFFAOYSA-N
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Description

N-(2-Nitronaphthalen-1-yl)acetamide is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects have been studied extensively.

Mechanism Of Action

The mechanism of action of N-(2-Nitronaphthalen-1-yl)acetamide is not fully understood. However, studies suggest that it inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are inflammatory mediators that play a role in pain and inflammation. By inhibiting the activity of COX-2, N-(2-Nitronaphthalen-1-yl)acetamide may reduce pain and inflammation.
Biochemical and Physiological Effects:
N-(2-Nitronaphthalen-1-yl)acetamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. However, the effects of this compound on humans are not fully understood.

Advantages And Limitations For Lab Experiments

One advantage of N-(2-Nitronaphthalen-1-yl)acetamide is that it is relatively easy to synthesize. It is also stable under normal laboratory conditions. However, one limitation is that its solubility in water is low, which may affect its bioavailability and limit its use in certain applications.

Future Directions

There are several future directions for the study of N-(2-Nitronaphthalen-1-yl)acetamide. One direction is to further investigate its anti-inflammatory and analgesic properties in humans. Another direction is to study its potential use as an anti-cancer agent in vivo. Additionally, further studies could explore its potential use in the synthesis of organic semiconductors and as a sensitizer in dye-sensitized solar cells.
Conclusion:
In conclusion, N-(2-Nitronaphthalen-1-yl)acetamide is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.

Synthesis Methods

N-(2-Nitronaphthalen-1-yl)acetamide can be synthesized using different methods. One of the methods involves the reaction of 2-nitronaphthalene with acetic anhydride in the presence of a catalyst such as sulfuric acid. Another method involves the reaction of 2-nitronaphthalene with acetyl chloride in the presence of a base such as pyridine. The yield of the compound varies depending on the method used.

Scientific Research Applications

N-(2-Nitronaphthalen-1-yl)acetamide has been studied extensively for its potential applications in various fields. In the field of medicine, this compound has been studied for its anti-inflammatory and analgesic properties. It has also been studied for its potential use as an anti-cancer agent. In the field of materials science, this compound has been studied for its potential use in the synthesis of organic semiconductors and as a sensitizer in dye-sensitized solar cells.

properties

CAS RN

2437-30-1

Product Name

n-(2-Nitronaphthalen-1-yl)acetamide

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

N-(2-nitronaphthalen-1-yl)acetamide

InChI

InChI=1S/C12H10N2O3/c1-8(15)13-12-10-5-3-2-4-9(10)6-7-11(12)14(16)17/h2-7H,1H3,(H,13,15)

InChI Key

ZHEFRQHOFYZVOT-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C=CC2=CC=CC=C21)[N+](=O)[O-]

Canonical SMILES

CC(=O)NC1=C(C=CC2=CC=CC=C21)[N+](=O)[O-]

Other CAS RN

2437-30-1

Origin of Product

United States

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